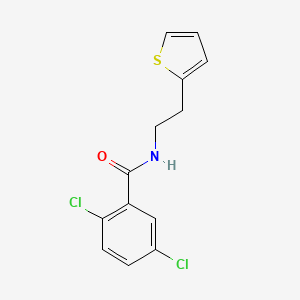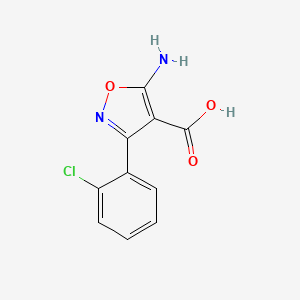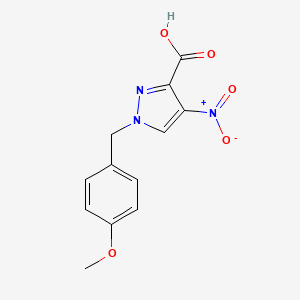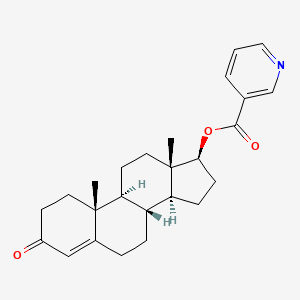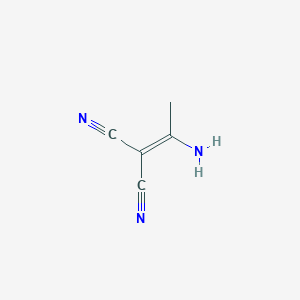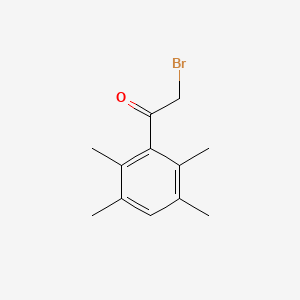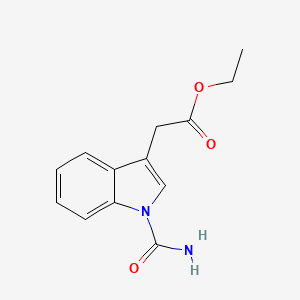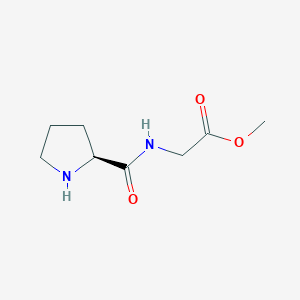
(S)-Methylprolylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methylprolylglycinate is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a carbonyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methylprolylglycinate typically involves the reaction of pyrrolidine-2-carboxylic acid with aminoacetic acid methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methylprolylglycinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-Methylprolylglycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-Methylprolylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme, altering its activity, or interacting with receptor sites to modulate cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of (S)-Methylprolylglycinate.
Aminoacetic acid methyl ester: Another precursor used in the synthesis.
Proline derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in a distinct manner, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2O3 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12)/t6-/m0/s1 |
Clave InChI |
QDBAGUYLJBESHO-LURJTMIESA-N |
SMILES isomérico |
COC(=O)CNC(=O)[C@@H]1CCCN1 |
SMILES canónico |
COC(=O)CNC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


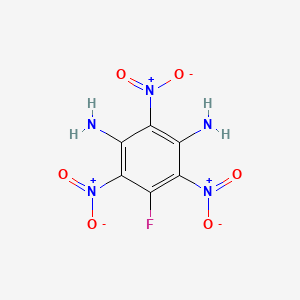
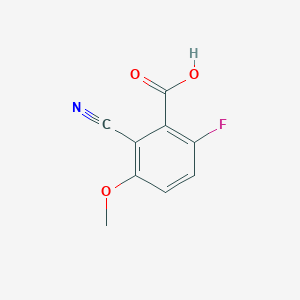
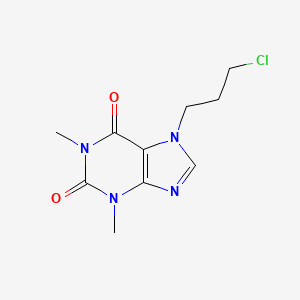
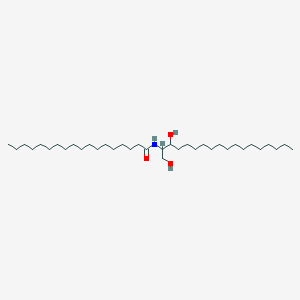
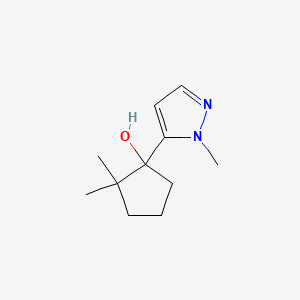
![2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B8731684.png)
![[4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid](/img/structure/B8731692.png)
